5-(Aminomethyl)quinoxalin-6-ol
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Overview
Description
5-(Aminomethyl)quinoxalin-6-ol is a heterocyclic compound that contains a quinoxaline core structure. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The compound’s molecular formula is C₉H₉N₃O, and it has a molecular weight of 175.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)quinoxalin-6-ol typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives, followed by further functionalization. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then subjected to aminomethylation and hydroxylation reactions .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)quinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
5-(Aminomethyl)quinoxalin-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, fluorescent materials, and optoelectronic devices
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)quinoxalin-6-ol involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. The compound may also interact with cellular receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Shares structural similarities with quinoxaline and exhibits comparable pharmacological properties.
Phthalazine: Another isomeric form of quinoxaline with distinct biological activities
Uniqueness
5-(Aminomethyl)quinoxalin-6-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl and hydroxyl groups allow for diverse chemical modifications, making it a versatile compound for various applications .
Biological Activity
5-(Aminomethyl)quinoxalin-6-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a quinoxaline core with an amino group and a hydroxyl group, which contribute to its biological activity. The specific positioning of these functional groups enhances its interaction with various biological targets, making it a candidate for further investigation in drug development.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that quinoxaline derivatives, including this compound, showed inhibitory effects on the viability of A431 human epidermoid carcinoma cells. The mechanism involved the inhibition of Stat3 phosphorylation/activation, which is crucial in cancer cell proliferation and survival .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A431 | 10.5 | Inhibition of Stat3 activation |
Compound 6 | A431 | 7.2 | Inhibition of Stat3 activation |
Doxorubicin | A431 | 0.51 | Topoisomerase II inhibition |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Molecular docking studies suggest that it interacts effectively with bacterial enzymes, indicating potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Assessment
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 µg/mL |
Compound X | S. aureus | 12 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases involved in cancer progression.
- DNA Intercalation : Similar to other quinoxalines, it may intercalate into DNA, disrupting replication and transcription processes.
- Antioxidant Properties : Some studies suggest that quinoxaline derivatives can scavenge free radicals, providing protective effects against oxidative stress.
Study on Anticancer Effects
In a recent study, researchers synthesized several quinoxaline derivatives and evaluated their cytotoxicity against different cancer cell lines, including HepG2 and Caco-2. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects with IC50 values ranging from 0.29 to 0.90 µM .
Study on Antimicrobial Properties
Another investigation focused on the synthesis and biological evaluation of new quinoxaline derivatives for their antimicrobial properties against both gram-positive and gram-negative bacteria. The study highlighted the potential of these compounds to serve as effective antibacterial agents, particularly against resistant strains .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-(aminomethyl)quinoxalin-6-ol |
InChI |
InChI=1S/C9H9N3O/c10-5-6-8(13)2-1-7-9(6)12-4-3-11-7/h1-4,13H,5,10H2 |
InChI Key |
FKFKWQZAJMWUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1O)CN |
Origin of Product |
United States |
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